N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylacetyl group, and a cyclopenta[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene core, which can be synthesized through a series of cyclization reactions. The naphthalene and phenylacetyl groups are then introduced through nucleophilic substitution and acylation reactions, respectively. The final product is obtained after purification through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a ligand in catalytic reactions, particularly in copper-catalyzed coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the formation of reactive intermediates. In biological systems, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)-N’-alkyl oxalamides: These compounds are also used as ligands in catalytic reactions and share structural similarities with N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Phenylacetyl derivatives: Compounds with phenylacetyl groups exhibit similar chemical reactivity and are used in various synthetic applications.
Uniqueness
This compound is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. Its ability to act as a ligand in catalytic reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C26H22N2O2S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H22N2O2S/c29-23(16-17-8-2-1-3-9-17)28-26-24(20-13-7-15-22(20)31-26)25(30)27-21-14-6-11-18-10-4-5-12-19(18)21/h1-6,8-12,14H,7,13,15-16H2,(H,27,30)(H,28,29) |
InChI Key |
NNRYRNPYRDCASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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